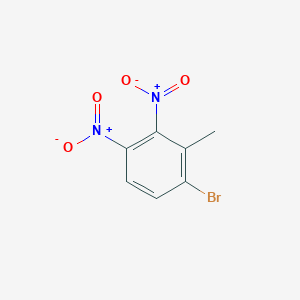

4-(4-溴苯氧基)四氢-2H-吡喃

描述

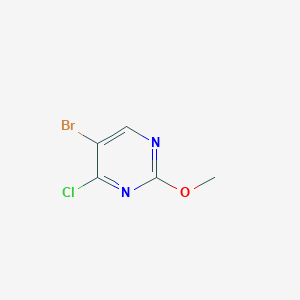

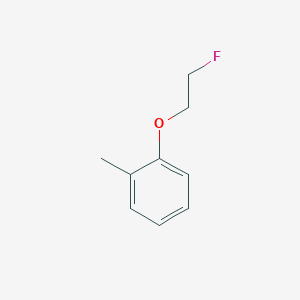

4-(4-Bromophenoxy)tetrahydro-2H-pyran (4-BTP) is an organic compound that is widely used in scientific research. It is used as a building block in the synthesis of various compounds, as a reagent in chemical reactions, and as an essential component in many biochemical and physiological experiments.

科学研究应用

热解动力学和机理

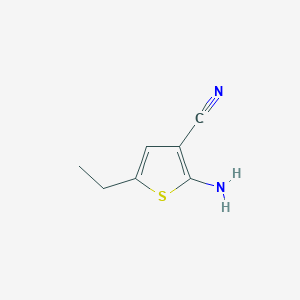

研究已经探索了四氢吡喃基苯氧醚(包括4-(4-溴苯氧基)四氢-2H-吡喃)的热解动力学。在静态系统中的研究发现,热解是均相的、单分子的,符合一级动力学。反应生成二氢吡喃(DHP)和相应的取代酚。理论计算表明,这一机理涉及一个四元环过渡态,受苯氧基环中基团的电子给予能力的影响 (Álvarez-Aular等,2018)。

脂质过氧化产物的合成

4-(4-溴苯氧基)四氢-2H-吡喃在脂质过氧化产物的合成中起着作用。一项研究设计了一个从乙酸乙酯2-溴起始的八步合成,得到了4-[(四氢-2H-吡喃-2-基)氧基]-2(E)-壬烯醛,这是脂质过氧化产物的前体 (Jouanin et al., 2008)。

化妆品应用

为了化妆品应用,开发了一种合成路线,用于合成4-[(四氢-2H-吡喃-2-基)氧基]酚,这是一种有效的酪氨酸酶抑制剂。这一路线涉及对氢醌单苄醚化和其他步骤,表明在皮肤美白产品中有潜在用途 (Chen Ying-qi, 2010)。

抗菌评价

合成了带有2-噻吩氧基喹啉核的吡喃[4,3‐b]吡喃和吡喃[3,2‐c]色素衍生物的新衍生物,并对其进行了抗菌活性筛选。这些化合物对各种细菌和真菌菌株显示出有希望的活性,突显了4-(4-溴苯氧基)四氢-2H-吡喃衍生物在抗菌研究中的潜力 (Makawana等,2012)。

氧杂环的合成

采用钌催化的原子经济偶联丙炔醇和迈克尔受体的方法,用于合成类似四氢-4H-吡喃-4-酮的氧杂环。这种方法提供了高产率和区域选择性,展示了该化合物在合成复杂分子结构中的实用性 (Bera et al., 2021)。

光化学反应

已经研究了4-(4-溴苯氧基)四氢-2H-吡喃衍生物的光化学反应。这些反应表现出颜色变化,并涉及复杂的转化,表明在光化学中有潜在应用 (Mori & Maeda, 1991)。

安全和危害

作用机制

Target of Action

It is known that this compound is used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

As a building block in organic synthesis , its interaction with its targets would depend on the specific reactions it is used in.

Biochemical Pathways

Given its role as a building block in organic synthesis , it can be inferred that it may be involved in a variety of biochemical pathways, depending on the specific reactions it is used in.

Result of Action

As a building block in organic synthesis , its effects would likely depend on the specific reactions it is used in and the resulting compounds.

生化分析

Biochemical Properties

4-(4-Bromophenoxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it may serve as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The interactions between 4-(4-Bromophenoxy)tetrahydro-2H-pyran and biomolecules such as proteins can lead to conformational changes, impacting their function and stability .

Cellular Effects

The effects of 4-(4-Bromophenoxy)tetrahydro-2H-pyran on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 4-(4-Bromophenoxy)tetrahydro-2H-pyran can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-(4-Bromophenoxy)tetrahydro-2H-pyran exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Bromophenoxy)tetrahydro-2H-pyran can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenoxy)tetrahydro-2H-pyran remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenoxy)tetrahydro-2H-pyran vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases. At high doses, 4-(4-Bromophenoxy)tetrahydro-2H-pyran can induce toxic or adverse effects, including cellular damage, organ toxicity, and systemic toxicity. Threshold effects are often observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

4-(4-Bromophenoxy)tetrahydro-2H-pyran is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity, as well as its pharmacokinetic and pharmacodynamic properties. The effects of 4-(4-Bromophenoxy)tetrahydro-2H-pyran on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenoxy)tetrahydro-2H-pyran within cells and tissues are critical factors that determine its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, 4-(4-Bromophenoxy)tetrahydro-2H-pyran may localize to specific cellular compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall pharmacological activity .

Subcellular Localization

The subcellular localization of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and influences cellular processes. The subcellular localization of 4-(4-Bromophenoxy)tetrahydro-2H-pyran can also affect its stability and degradation .

属性

IUPAC Name |

4-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXVTLWTKYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584169 | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215453-84-2 | |

| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)